molecular formula C17H26O2 B14221809 4-Phenylheptan-4-yl butanoate CAS No. 823814-17-1

4-Phenylheptan-4-yl butanoate

Cat. No.: B14221809
CAS No.: 823814-17-1
M. Wt: 262.4 g/mol
InChI Key: QVTJCPSNYVZTKF-UHFFFAOYSA-N
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Description

4-Phenylheptan-4-yl butanoate is a branched-chain ester characterized by a phenyl group substituted at the 4-position of a heptanol backbone, esterified with butanoic acid.

Properties

CAS No.

823814-17-1

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

4-phenylheptan-4-yl butanoate

InChI

InChI=1S/C17H26O2/c1-4-10-16(18)19-17(13-5-2,14-6-3)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3

InChI Key

QVTJCPSNYVZTKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(CCC)(CCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylheptan-4-yl butanoate can be synthesized through the esterification reaction between 4-phenylheptan-4-ol and butanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of 4-Phenylheptan-4-yl butanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester .

Chemical Reactions Analysis

Types of Reactions

4-Phenylheptan-4-yl butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 4-phenylheptan-4-ol and butanoic acid.

    Reduction: The ester can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

Scientific Research Applications

4-Phenylheptan-4-yl butanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylheptan-4-yl butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis in biological systems, releasing the active alcohol and acid components. These components can then interact with various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-phenylheptan-4-yl butanoate with structurally related esters:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
4-Phenylheptan-4-yl butanoate C₁₇H₂₄O₂ 260.37 ~280 (estimated) Phenyl, ester
Ethyl butanoate C₆H₁₂O₂ 116.16 121 Ester
Geranyl butanoate C₁₄H₂₄O₂ 224.34 272 Terpene-derived ester
Methyl butanoate C₅H₁₀O₂ 102.13 102 Short-chain ester

Notes:

  • Geranyl butanoate shares a similar molecular weight but features a terpene backbone, which is critical for fragrance applications .

Kinetic and Catalytic Behavior

  • Enzymatic synthesis of geranyl butanoate shows faster kinetics (equilibrium reached in 6–8 hours) compared to ethyl butanoate (12–24 hours), attributed to substrate accessibility in immobilized systems .
  • Free acid catalysts for ethyl butanoate synthesis exhibit lower reusability than immobilized enzymes, a consideration for scaling 4-phenylheptan-4-yl butanoate production .

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